molecular formula C18H13N3O B2832196 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-95-7

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

Cat. No.: B2832196
CAS No.: 860787-95-7
M. Wt: 287.322
InChI Key: SJNKYWLPUYKYSH-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a useful research compound. Its molecular formula is C18H13N3O and its molecular weight is 287.322. The purity is usually 95%.
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Scientific Research Applications

Monoamine Oxidase Inhibition

A study explored the inhibitory activity of indeno[1,2-c]pyridazin-5-ones (IPs), including compounds similar to 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, on monoamine oxidase-A (MAO-A) and MAO-B. These compounds showed varying degrees of inhibitory activity, primarily on MAO-B, with activities ranging from weak to high. The study highlighted the importance of lipophilic, electronic, and steric properties of the substituents in determining inhibitory potency (Kneubühler et al., 1995).

Synthesis of Novel Pyridazin-3-one Derivatives

Another research focused on synthesizing a novel class of pyridazin-3-one derivatives for potential applications in various fields. These derivatives were prepared through a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. The study provided a general route for synthesizing these derivatives, which could include the compound (Ibrahim & Behbehani, 2014).

Antimitotic Agents

A study on antitumor activity in mice revealed that oximes of certain pyridine derivatives, similar in structure to this compound, exhibited significant antimitotic properties. These compounds, including their derivatives, were identified as potent antimitotic agents (Temple et al., 1992).

Anticancer Activity

Research aimed at synthesizing new 3(2h)-one pyridazinone derivatives, which may include the compound , showed potential anti-oxidant activity. These compounds were evaluated for in-vitro antioxidant activity, and molecular docking studies were conducted to explore their potential anticancer properties (Mehvish & Kumar, 2022).

Properties

IUPAC Name

3-(3-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21-22/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEAHXQAZJATBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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